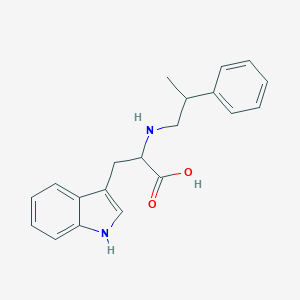![molecular formula C17H20ClNO B271666 N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine](/img/structure/B271666.png)
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[(4-chlorobenzyl)oxy]benzyl}propan-2-amine, commonly known as TFMPP, is a synthetic compound that belongs to the class of phenethylamines. It was first synthesized in the 1970s and has been used in scientific research for its unique properties. TFMPP is known to have psychoactive effects and has been studied for its potential use in the treatment of various mental disorders.
Mechanism of Action
The exact mechanism of action of TFMPP is not fully understood, but it is believed to act as a serotonin receptor agonist. It has been shown to bind to the 5-HT2A and 5-HT2C receptors, which are involved in the regulation of mood and anxiety.
Biochemical and Physiological Effects:
TFMPP has been shown to have a variety of biochemical and physiological effects, including anxiolytic, antidepressant, and antipsychotic effects. It has also been shown to increase the release of dopamine and norepinephrine in the brain, which may contribute to its psychoactive effects.
Advantages and Limitations for Lab Experiments
TFMPP has several advantages for use in lab experiments, including its low cost and availability. However, its psychoactive effects may limit its use in certain experiments, and caution should be taken when handling and administering the compound.
Future Directions
There are several future directions for research on TFMPP, including its potential use in the treatment of various mental disorders and its effects on other neurotransmitter systems. Further studies are needed to fully understand the mechanism of action of TFMPP and its potential therapeutic applications. Additionally, studies on the long-term effects of TFMPP use are needed to fully understand its safety profile.
Synthesis Methods
TFMPP can be synthesized using a variety of methods, including the Mannich reaction and reductive amination. In the Mannich reaction, benzaldehyde, propan-2-amine, and 4-chlorobenzyl chloride are reacted in the presence of a catalyst to yield TFMPP. Reductive amination involves the reaction of benzaldehyde, propan-2-amine, and sodium cyanoborohydride to produce TFMPP.
Scientific Research Applications
TFMPP has been studied extensively for its potential use in the treatment of various mental disorders, including depression, anxiety, and schizophrenia. It has been shown to have anxiolytic and antidepressant effects in animal models and has been studied for its potential use as a therapeutic agent in humans.
properties
Molecular Formula |
C17H20ClNO |
|---|---|
Molecular Weight |
289.8 g/mol |
IUPAC Name |
N-[[2-[(4-chlorophenyl)methoxy]phenyl]methyl]propan-2-amine |
InChI |
InChI=1S/C17H20ClNO/c1-13(2)19-11-15-5-3-4-6-17(15)20-12-14-7-9-16(18)10-8-14/h3-10,13,19H,11-12H2,1-2H3 |
InChI Key |
ZTVGPXRLDRSTEX-UHFFFAOYSA-N |
SMILES |
CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
Canonical SMILES |
CC(C)NCC1=CC=CC=C1OCC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-[(3,4-Dimethoxybenzyl)amino]-1-pentanol](/img/structure/B271584.png)
![2-({3-[(4-Ethoxybenzyl)amino]propyl}amino)ethanol](/img/structure/B271586.png)
![2-{[3-(Benzylamino)propyl]amino}ethanol](/img/structure/B271587.png)

![N-(3-bromo-4-ethoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271592.png)
![N-(5-chloro-2-ethoxy-3-methoxybenzyl)-N-[2-(dimethylamino)ethyl]amine](/img/structure/B271594.png)
![N-{[5-(3-chloro-4-fluorophenyl)furan-2-yl]methyl}-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B271596.png)

![2-[({3-[(1-phenyl-1H-tetraazol-5-yl)thio]propyl}amino)methyl]benzoic acid](/img/structure/B271600.png)
![N-(cyclohexylmethyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanamine](/img/structure/B271601.png)

![2-[(Cyclooctylamino)methyl]benzoic acid](/img/structure/B271603.png)

![2-[(Cycloheptylamino)methyl]benzoic acid](/img/structure/B271606.png)